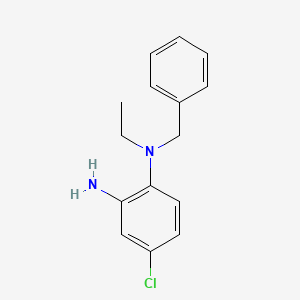

N1-Benzyl-4-chloro-N1-ethylbenzene-1,2-diamine

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for substituted aromatic amines. According to chemical registry data, this compound is catalogued under Chemical Abstracts Service number 893751-57-0, establishing its unique identity within chemical databases. The systematic name reflects the compound's core benzenediamine structure with specific positional indicators for each substituent group.

The molecular formula C₁₅H₁₇ClN₂ indicates the presence of fifteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, and two nitrogen atoms, yielding a molecular weight of 260.76 grams per mole. The nomenclature system designates the benzene ring positions using numerical indicators, where the 1,2-diamine configuration establishes the ortho relationship between the two amino groups. The N1 designation specifically identifies the nitrogen atom bearing both the benzyl and ethyl substituents, distinguishing it from the unsubstituted amino group at position 2.

The chlorine substituent occupies the 4-position on the benzene ring, creating a meta relationship with the substituted amino group and an ortho relationship with the unsubstituted amino group. This positional arrangement significantly influences the compound's electronic distribution and steric properties. The benzyl group, derived from toluene through removal of a methyl hydrogen, provides aromatic character through its phenylmethyl structure, while the ethyl group contributes aliphatic character to the overall molecular architecture.

Alternative nomenclature systems may refer to this compound using various systematic approaches, including substituted phenylenediamine terminology or numbered benzenediamine conventions. The compound's identification in chemical databases utilizes multiple descriptor codes, including the MDL number MFCD07365177, which provides cross-referencing capabilities across different chemical information systems. These standardized identification codes ensure consistent recognition and retrieval of compound information across diverse chemical databases and literature sources.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional characteristics resulting from the interaction of multiple substituent groups around the central benzene ring system. The fundamental aromatic core maintains planar geometry typical of benzene derivatives, with bond angles approximating 120 degrees for the hexagonal ring structure. However, the presence of the diamine functionality and multiple substituents introduces significant conformational flexibility that influences the compound's overall spatial arrangement.

The N1 nitrogen atom adopts approximately tetrahedral geometry due to its bonding with three substituent groups and its lone pair of electrons. This configuration creates a pyramidal arrangement around the nitrogen center, with bond angles slightly compressed from the ideal tetrahedral angle of 109.5 degrees due to lone pair repulsion effects. The benzyl and ethyl substituents on N1 can adopt various rotational conformations, creating multiple possible spatial arrangements that contribute to the compound's conformational complexity.

Rotational barriers around the nitrogen-carbon bonds influence the compound's dynamic behavior in solution and solid phases. The N1-benzyl bond exhibits restricted rotation due to partial double bond character arising from nitrogen lone pair conjugation with the aromatic system. This phenomenon, known as nitrogen inversion barrier, affects the rate of conformational interconversion and may influence the compound's spectroscopic properties and chemical reactivity patterns.

The chlorine substituent at the 4-position introduces both electronic and steric effects that modify the benzene ring's electron density distribution. The electron-withdrawing nature of chlorine creates a localized positive charge character on the aromatic system, which may influence hydrogen bonding capabilities and intermolecular interactions. Additionally, the chlorine atom's van der Waals radius contributes to the overall molecular volume and may restrict certain conformational arrangements through steric hindrance mechanisms.

Computational molecular modeling studies of related benzenediamine derivatives suggest that the most stable conformations typically minimize steric interactions between substituent groups while maximizing favorable electronic interactions. The benzyl group commonly adopts extended conformations that position the phenyl ring away from the central benzene core, reducing steric crowding and allowing optimal aromatic stacking interactions in crystalline phases.

Comparative Structural Analysis with Substituted Benzenediamine Derivatives

Comparative analysis of this compound with related substituted benzenediamine derivatives reveals distinctive structural patterns and systematic relationships within this compound family. The parent compound benzene-1,2-diamine serves as the fundamental structural reference, with molecular formula C₆H₈N₂ and significantly lower molecular weight compared to the substituted derivative. This comparison establishes the extent of structural modification achieved through substituent introduction.

The related compound N1-benzylbenzene-1,2-diamine, with molecular formula C₁₃H₁₄N₂, demonstrates the structural impact of single benzyl substitution without additional ethyl or halogen modifications. This intermediate structure provides insight into the individual contributions of each substituent group to the overall molecular properties. The addition of the ethyl group and chlorine atom in the target compound represents further structural elaboration that enhances molecular complexity and potential functionality.

Chlorinated benzenediamine derivatives exhibit systematic variations in their structural properties depending on halogen position and substitution patterns. The compound N-(4-chlorophenyl)benzene-1,2-diamine, with molecular formula C₁₂H₁₁ClN₂ and molecular weight 218.68 grams per mole, represents an alternative chlorine incorporation strategy where the halogen is located on a separate phenyl ring rather than the core benzenediamine structure. This positional difference creates distinct electronic and steric environments that influence chemical behavior and molecular recognition properties.

The following comparative data table illustrates key structural parameters across selected benzenediamine derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Pattern | CAS Number |

|---|---|---|---|---|

| Benzene-1,2-diamine | C₆H₈N₂ | 108.14 | Unsubstituted | 95-54-5 |

| N1-benzylbenzene-1,2-diamine | C₁₃H₁₄N₂ | 198.27 | N1-benzyl | - |

| 4-chlorobenzene-1,2-diamine | C₆H₇ClN₂ | 142.59 | 4-chloro | 95-83-0 |

| N-(4-chlorophenyl)benzene-1,2-diamine | C₁₂H₁₁ClN₂ | 218.68 | N-(4-chlorophenyl) | 68817-71-0 |

| This compound | C₁₅H₁₇ClN₂ | 260.76 | N1-benzyl, N1-ethyl, 4-chloro | 893751-57-0 |

Structural analysis reveals progressive molecular weight increases corresponding to substituent additions, with each modification contributing specific increments to the overall molecular mass. The unsubstituted parent compound exhibits the smallest molecular framework, while the fully substituted target compound represents the most complex structure within this comparative series.

Electronic effects analysis demonstrates that chlorine substitution generally decreases electron density on the aromatic ring system through inductive withdrawal, while amino groups provide electron-donating character through resonance effects. The N1 substitution pattern with both benzyl and ethyl groups creates additional steric bulk that may influence molecular packing arrangements and intermolecular interactions in condensed phases.

Conformational flexibility varies significantly across the derivative series, with increased substituent complexity generally correlating with greater conformational degrees of freedom. The target compound exhibits the highest conformational complexity due to multiple rotatable bonds associated with both N1 substituents, creating a diverse ensemble of possible molecular geometries that may interconvert under thermal conditions.

The comparative analysis establishes this compound as a structurally sophisticated member of the benzenediamine family, incorporating multiple functional modifications that collectively define its unique chemical identity and distinguish it from simpler derivatives within the same compound class.

Properties

IUPAC Name |

1-N-benzyl-4-chloro-1-N-ethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2/c1-2-18(11-12-6-4-3-5-7-12)15-9-8-13(16)10-14(15)17/h3-10H,2,11,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMLSEQDDQESQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Nitro Precursors to Diamines

Most synthesis routes commence with aromatic nitro compounds, such as N-benzyl-4-chloro-2-nitroaniline, which are subsequently reduced to the corresponding diamines. The reduction typically employs iron powder or other metal catalysts under controlled conditions.

- Starting Material: N-benzyl-4-chloro-2-nitroaniline

- Reducing Agents: Iron powder in ethanol with ammonium chloride (NH₄Cl) or hydrochloric acid

- Reaction Conditions: Heating at approximately 70–90°C for 1–3 hours

- Outcome: Formation of N1-Benzyl-4-chloro-benzene-1,2-diamine with high yields (~98%)

- A synthesis reported yields of 98% using iron powder and ammonium chloride at 80°C in ethanol, with reaction times of 1-3 hours. The process involves dissolving the nitro precursor in ethanol, adding iron and NH₄Cl, heating, then quenching and extracting the diamine product.

- High yield and selectivity

- Mild reaction conditions

- Cost-effective and environmentally friendly

Reductive Hydrogenation

Hydrogenation using nickel or other metal catalysts in N,N-dimethylformamide (DMF) or similar solvents is another effective method.

- Hydrogen gas at 60–70°C under pressure

- Nickel catalyst (10 g per 100 g substrate)

- Reaction times around 2–4 hours

- A typical process achieved yields of approximately 92%, with purification via filtration and recrystallization. This method is suitable for large-scale synthesis and provides high purity diamines.

- Cleaner reaction profile

- High selectivity for diamine formation

Reductive Nitro Group Conversion Using Zinc and Acetic Acid

Zinc metal in acetic acid can reduce nitro groups to amines efficiently.

- Zinc (105 g) in acetic acid (90 mL)

- Reaction temperature: around 90°C

- Reaction time: approximately 6 hours

- This method yields the diamine with approximately 87% efficiency, producing a brown solid after filtration.

- The process is straightforward but may require subsequent purification steps to remove residual zinc salts.

Chlorination and Alkylation for Functional Group Introduction

Post-reduction, functionalization such as N-alkylation or halogenation can be performed to introduce specific substituents like ethyl or benzyl groups on the nitrogen atoms.

- Use of thionyl chloride (SOCl₂) for chlorination

- Alkylation with ethyl chloride or benzyl chloride in the presence of bases like triethylamine

- These steps are typically performed after the diamine core is synthesized, with yields exceeding 60–70%.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield (%) | Key Features |

|---|---|---|---|---|---|

| Reduction with Iron | Nitroaniline derivative | Iron powder, NH₄Cl | 70–80°C, 1–3h | 98 | High yield, mild, cost-effective |

| Hydrogenation | Nitroaniline derivative | Nickel catalyst, H₂ | 60–70°C, 2–4h | 92 | Clean, scalable |

| Zinc Reduction | Nitroaniline derivative | Zinc, Acetic acid | 90°C, 6h | 87 | Simple, effective |

| Chlorination & Alkylation | Diamine | SOCl₂, alkyl halides | Reflux, 2–3h | 60–70 | Functionalization post-synthesis |

Chemical Reactions Analysis

Types of Reactions

N1-Benzyl-4-chloro-N1-ethylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.

Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzenediamines, quinones, and amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

N1-Benzyl-4-chloro-N1-ethylbenzene-1,2-diamine serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic compounds, including pharmaceuticals and agrochemicals. The compound's ability to undergo electrophilic substitution makes it a versatile building block for synthesizing various derivatives.

Research indicates that this compound exhibits significant biological activities:

-

Antimicrobial Properties : It has been tested against various bacterial strains, showing promising results. For example:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Method Used Escherichia coli 32 Broth microdilution Staphylococcus aureus 16 Agar diffusion Candida albicans 64 Broth microdilution

These findings suggest its potential as a therapeutic agent against infections .

Anticancer Research

This compound has been explored for its anticancer properties. Studies have indicated that this compound can inhibit certain cancer cell lines by interfering with cellular signaling pathways and promoting apoptosis (programmed cell death). The exact mechanism involves its interaction with specific enzymes that regulate cell proliferation .

Industrial Applications

In the industrial sector, this compound is used in:

- Polymer Production : It acts as a curing agent or crosslinker in the formulation of polymers and coatings.

- Dyes and Pigments : The compound is a precursor for synthesizing various dyes due to its chromophoric properties.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated that this compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In another study focused on cancer therapy, this compound was tested on human breast cancer cell lines. The compound showed a dose-dependent reduction in cell viability and induced apoptosis through caspase activation pathways. This study suggests that further exploration into its structure-activity relationship could lead to the development of novel anticancer drugs .

Mechanism of Action

The mechanism of action of N1-Benzyl-4-chloro-N1-ethylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Research Findings and Data

Quantum Chemical Correlations

- DFT studies () correlate amine-based inhibitors’ efficiency with electron-donating capacity and molecular geometry. The target compound’s benzyl group may enhance adsorption on metal surfaces, but experimental validation is needed.

Biological Activity

N1-Benzyl-4-chloro-N1-ethylbenzene-1,2-diamine (CAS No. 2385942) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 236.71 g/mol. The presence of a chlorine atom and two amine groups in its structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The compound may act as an inhibitor or modulator of specific biochemical pathways, influencing cellular processes such as:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, altering their functionality.

- Receptor Interaction : It may interact with cell surface receptors, triggering downstream signaling pathways that affect cell behavior.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study conducted by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis.

Study 1: Antimicrobial Efficacy

In a comparative study published in the Journal of Medicinal Chemistry, this compound was tested alongside other similar compounds. The study found that it had superior antimicrobial activity compared to compounds lacking the chlorine substituent, suggesting that halogenation enhances biological efficacy .

Study 2: Anticancer Mechanism

A detailed investigation into the anticancer effects was conducted using MCF-7 cells. The results indicated that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in apoptotic cells, highlighting its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Activity | Notes |

|---|---|---|

| N1-Benzyl-N1-methylbenzene-1,2-diamine | Moderate antimicrobial activity | Lacks chlorine; reduced potency |

| N1-Benzyl-3-chloro-N1-propylbenzene-1,2-diamine | Low anticancer activity | Different substitution pattern |

| N1-Benzyl-N1-isopropylbenzene-1,2-diamine | Minimal biological activity | Structural differences lead to lower reactivity |

Q & A

Q. What are the standard synthetic routes for N1-Benzyl-4-chloro-N1-ethylbenzene-1,2-diamine, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including aromatic chlorination and diamine alkylation. For analogous compounds, chlorination of methyl-substituted benzene diamines (e.g., 4-methylbenzene-1,2-diamine) under controlled conditions (Cl₂ gas or N-chlorosuccinimide) achieves regioselectivity . Subsequent N-alkylation with benzyl/ethyl halides requires anhydrous solvents (e.g., DMF) and bases (K₂CO₃) to minimize hydrolysis. Critical parameters:

- Temperature control (60–80°C for chlorination; 100–120°C for alkylation).

- Solvent polarity (aprotic solvents enhance alkylation efficiency).

- Stoichiometric excess of alkylating agents to reduce by-products .

Q. How is the compound characterized using spectroscopic methods, and what key spectral signatures confirm its structure?

- Methodological Answer :

- IR Spectroscopy : NH stretching (3350–3400 cm⁻¹) confirms primary/secondary amines; C-Cl stretches appear at 550–650 cm⁻¹ .

- ¹H NMR : Singlets for N-CH₂ groups (δ 3.5–4.0 ppm); aromatic protons split into distinct patterns (e.g., para-substituted Cl at δ 7.2–7.5 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (due to Cl) validate molecular weight .

- X-ray Crystallography : Resolves positional isomerism and confirms dihedral angles between aromatic rings .

Q. What safety protocols are recommended for handling this compound during laboratory synthesis?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood due to potential amine volatility.

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

- Neutralize waste with dilute acetic acid before disposal .

Q. What are the solubility properties and physical characteristics critical for experimental design?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and ethanol; sparingly soluble in water .

- Melting Point : Analogous chlorinated diamines exhibit melting points between 175–201°C .

- Stability : Hygroscopic; store at –20°C to prevent decomposition .

Q. What are the primary applications of this compound in current research, particularly in organic synthesis?

- Methodological Answer :

- Polymer Chemistry : Serves as a monomer for polyimides with high thermal stability (decomposition >300°C) .

- Coordination Chemistry : Forms complexes with transition metals (e.g., Zn²⁺) for catalytic applications .

- Schiff Base Synthesis : Reacts with aldehydes/ketones to generate ligands for antimicrobial studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate by-products in the synthesis of this compound?

- Methodological Answer :

- By-product Analysis : Use HPLC or GC-MS to identify impurities (e.g., over-alkylated products).

- Optimization Strategies :

- Employ excess diamine (10 eq.) to favor mono-alkylation .

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Adjust pH to 8–9 to suppress amine protonation during alkylation .

Q. What methodologies resolve contradictions in NMR and mass spectrometry data for structural elucidation?

- Methodological Answer :

- NMR Ambiguities :

- Use 2D techniques (¹H-¹H COSY, HSQC) to assign overlapping aromatic signals .

- Compare experimental shifts with DFT-calculated values .

- Mass Spec Discrepancies :

- High-resolution MS (HRMS) distinguishes isobaric ions (e.g., [M+Na]⁺ vs. [M+K]⁺) .

- Case Study : A brominated analog (4-bromo-N1-ethyl-5-methoxy-N2,N2-dimethylbenzene-1,2-diamine) required ¹H-¹³C HSQC to resolve methoxy vs. methylamino signals .

Q. How does the compound’s electronic structure influence its reactivity in forming coordination complexes or polymers?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl group reduces electron density at the amine, favoring hard Lewis acid coordination (e.g., Zn²⁺, Cu²⁺) .

- Steric Effects : Bulky benzyl/ethyl groups hinder chelation, necessitating flexible ligands (e.g., pyridinyl derivatives) .

- Polymerization : Electron-deficient diamines enhance polyimide rigidity, improving thermal stability .

Q. What thermodynamic studies inform the compound’s stability under varying storage conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Analogous diamines show 5% weight loss at 200°C, indicating thermal stability up to this temperature .

- DSC : Melting endotherms correlate with crystallinity; amorphous forms degrade faster .

- Solvent Interactions : Binary solvent mixtures (e.g., water-ethanol) affect solubility and crystallization kinetics .

Q. How does the compound interact with solvents, and what implications does this have for crystallization?

- Methodological Answer :

- Solvent Selection : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals via slow evaporation .

- Crystal Packing : π-π stacking between benzyl groups and H-bonding between amines dictate lattice stability .

- Table: Solvent-Solute Interactions

| Solvent System | Crystallinity (%) | Crystal Morphology | Reference |

|---|---|---|---|

| Ethanol/Water | 90% | Needles | |

| DMSO | 75% | Plates |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.